(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate
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Overview
Description
(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate is a chemical compound with the molecular formula C20H32Cl2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with (7-ethyl-2-methylundecan-4-ol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorine atoms in the benzoate ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates
Scientific Research Applications
(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (7-ethyl-2-methylundecan-4-yl) benzoate
- (7-ethyl-2-methylundecan-4-yl) 4-chlorobenzoate
- (7-ethyl-2-methylundecan-4-yl) 3,5-dichlorobenzoate
Uniqueness
(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
820238-92-4 |
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Molecular Formula |
C21H32Cl2O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H32Cl2O2/c1-5-7-8-16(6-2)9-11-18(13-15(3)4)25-21(24)19-12-10-17(22)14-20(19)23/h10,12,14-16,18H,5-9,11,13H2,1-4H3 |
InChI Key |
PKXNKAKNRPZYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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